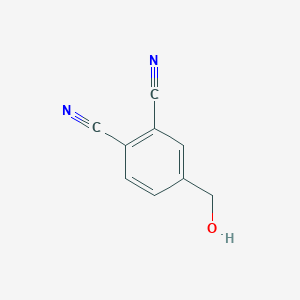

4-Hydroxymethyl-phthalonitrile

描述

Significance of Phthalonitrile (B49051) Derivatives in Contemporary Chemical Synthesis and Materials Science

Phthalonitrile derivatives are crucial building blocks in modern chemistry, primarily for the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with a distinctive blue-green color. smolecule.comwikipedia.org These phthalocyanines and their metal complexes exhibit remarkable thermal stability and unique electronic and optical properties, leading to their use in:

Pigments and Dyes: Phthalocyanines are widely used as industrial pigments due to their intense color and resistance to degradation. wikipedia.org

Materials Science: Phthalonitrile-based polymers are high-performance thermosetting materials known for their exceptional heat resistance and mechanical properties, making them suitable for aerospace and military applications. taylorandfrancis.comresearchgate.net

Electronics: Their semiconductor properties have led to applications in organic field-effect transistors, solar cells, and as chemical sensors. conicet.gov.arscispace.com

Medicine: Certain phthalocyanine (B1677752) derivatives are investigated as photosensitizers in photodynamic therapy (PDT) for cancer treatment. conicet.gov.arnih.gov

The versatility of phthalonitrile derivatives stems from the reactivity of the nitrile groups, which can undergo cyclotetramerization to form the phthalocyanine macrocycle. Furthermore, the substituents on the benzene (B151609) ring can be tailored to fine-tune the properties of the resulting materials.

Overview of 4-Hydroxymethyl-phthalonitrile as a Versatile Synthetic Intermediate

Among the various substituted phthalonitriles, this compound stands out as a particularly versatile synthetic intermediate. smolecule.com Its structure incorporates a reactive hydroxymethyl group (-CH₂OH) in addition to the two nitrile groups. This trifunctionality allows for a diverse range of chemical transformations, making it a valuable precursor for creating complex molecular architectures.

The presence of the hydroxymethyl group offers several synthetic advantages:

Site for Further Functionalization: The hydroxyl group can be easily modified through esterification, etherification, or oxidation to introduce other functional groups, thereby enabling the synthesis of a wide variety of derivatives. smolecule.com

Improved Solubility: The polar hydroxymethyl group can enhance the solubility of the phthalonitrile monomer and the resulting phthalocyanines in common organic solvents, which is often a challenge in their synthesis and processing.

Polymerization Anchor: The hydroxyl group can serve as an anchoring point for polymerization reactions, allowing for the incorporation of the phthalonitrile unit into larger polymer chains.

Several synthesis methods for this compound have been reported, including the direct hydroxymethylation of phthalonitrile and multi-step routes starting from 4-nitrophthalonitrile (B195368). smolecule.com

Historical Context and Evolution of Phthalonitrile Chemistry Relevant to this compound

The history of phthalonitrile chemistry is intrinsically linked to the discovery and development of phthalocyanines.

Early Discoveries: Phthalonitrile was first described in 1896. wikipedia.org The first accidental preparations of phthalocyanines were reported in the early 20th century. In 1907, a blue, insoluble substance was observed from molten o-cyanobenzamide. chimia.ch Later, in 1927, de Diesbach and von der Weid intentionally synthesized copper phthalocyanine by heating o-dibromobenzene with cuprous cyanide in pyridine (B92270). chimia.ch

Industrial Production: The industrial production of phthalonitrile began with the ammoxidation of o-xylene. wikipedia.org The first commercial manufacturing process for copper phthalocyanine, Monastral Fast Blue B, was established in 1935 and involved heating phthalonitrile with copper or its salts. chimia.ch

Advancements in Synthesis: Over the years, synthetic methods for both phthalonitriles and phthalocyanines have evolved significantly. The Rosenmund-von Braun reaction provided a historical route to phthalonitriles from dihalobenzenes. wikipedia.org The development of methods to synthesize substituted phthalonitriles, such as this compound, has expanded the scope of phthalocyanine chemistry, allowing for the creation of materials with tailored properties. conicet.gov.arworldscientific.com Research has also focused on creating unsymmetrically substituted phthalocyanines by reacting different phthalonitrile precursors. conicet.gov.arworldscientific.com

The evolution of phthalonitrile chemistry from accidental discoveries to the targeted synthesis of functionalized derivatives like this compound highlights the continuous drive to develop advanced materials with specific and enhanced properties for a wide range of technological applications.

Structure

2D Structure

3D Structure

属性

分子式 |

C9H6N2O |

|---|---|

分子量 |

158.16 g/mol |

IUPAC 名称 |

4-(hydroxymethyl)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C9H6N2O/c10-4-8-2-1-7(6-12)3-9(8)5-11/h1-3,12H,6H2 |

InChI 键 |

OSYXOVCPCQMWQO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CO)C#N)C#N |

规范 SMILES |

C1=CC(=C(C=C1CO)C#N)C#N |

产品来源 |

United States |

Synthetic Methodologies for 4 Hydroxymethyl Phthalonitrile

Direct Functionalization Approaches

Direct functionalization involves the introduction of a hydroxymethyl group onto the phthalonitrile (B49051) aromatic ring in a single synthetic step.

The direct, regioselective hydroxymethylation of phthalonitrile to yield the 4-substituted isomer is a challenging transformation. Aromatic C-H activation is required, and controlling the position of substitution on the electron-deficient phthalonitrile ring is difficult.

Currently, there is a lack of specific, well-documented catalytic systems in peer-reviewed literature for the direct and regioselective hydroxymethylation of phthalonitrile to produce 4-hydroxymethyl-phthalonitrile. While hydroxymethylation is a known reaction for various organic compounds, often employing formaldehyde (B43269) as the C1 source, its specific application to phthalonitrile is not extensively reported. wikipedia.org General methods for hydroxymethylation often involve strong acids or bases, or transition metal catalysts, but their efficacy and selectivity for phthalonitrile are not established. The development of a catalytic system that can selectively activate the C-H bond at the 4-position of phthalonitrile for hydroxymethylation remains an area for future research.

The mechanism of a hypothetical direct hydroxymethylation of phthalonitrile would likely proceed through an electrophilic aromatic substitution pathway. In this scenario, an electrophilic form of formaldehyde, such as protonated formaldehyde or a related species, would be attacked by the π-electron system of the phthalonitrile ring. The presence of the two electron-withdrawing nitrile groups deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-positions (positions 4 and 5). Therefore, a mixture of 3-hydroxymethyl- and this compound would be expected, with potential for di-substitution. Achieving high regioselectivity for the 4-isomer would necessitate a catalyst capable of overcoming the inherent electronic preferences of the phthalonitrile ring.

Regioselective Hydroxymethylation of Phthalonitrile

Multi-step Synthetic Routes from Precursors

Multi-step syntheses, which involve the transformation of a pre-functionalized phthalonitrile derivative, are the more established and reliable methods for preparing this compound. These routes offer better control over regiochemistry.

A common and versatile precursor for 4-substituted phthalonitriles is 4-nitrophthalonitrile (B195368). The nitro group can be displaced or transformed into other functional groups.

4-Nitrophthalonitrile is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group and the two nitrile groups. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org This allows the nitro group to be displaced by a variety of nucleophiles.

The synthesis of 4-nitrophthalonitrile itself can be achieved through the nitration of phthalonitrile or the dehydration of 4-nitrophthalamide (B77956). chemicalbook.comchemicalbook.comgoogle.com For instance, 4-nitrophthalamide can be dehydrated using thionyl chloride in N,N-dimethylformamide (DMF) to yield 4-nitrophthalonitrile. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 4-Nitrophthalamide | Thionyl chloride | DMF | 0-5 °C to RT | 92% | chemicalbook.com |

| Phthalonitrile | Fuming nitric acid, Fuming sulfuric acid | - | <15 °C | High | google.com |

Once 4-nitrophthalonitrile is obtained, it can serve as a key intermediate. While a direct conversion of the nitro group to a hydroxymethyl group is not straightforward, a multi-step sequence can be envisioned. For example, the nitro group could be reduced to an amino group, which is then converted to a diazonium salt. The diazonium salt could then be subjected to a hydroxymethylation agent, although this is a non-standard transformation. A more plausible route involves the nucleophilic substitution of the nitro group with a protected hydroxymethyl precursor, followed by deprotection. However, a more direct and reported pathway to this compound starts from a different precursor, as detailed below.

A well-documented synthesis of this compound begins with 4-methylphthalonitrile (B1223287). ru.nl This multi-step process involves the initial functionalization of the methyl group, followed by conversion to the desired alcohol.

The first step is the benzylic bromination of 4-methylphthalonitrile using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. This reaction yields 4-(dibromomethyl)phthalonitrile. ru.nl

This dibrominated intermediate is then converted to 4-formylphthalonitrile (B2416292). This transformation can be achieved by reacting the dibromide with aqueous dimethylamine. ru.nl The reaction proceeds via hydrolysis of the geminal dihalide.

Finally, the formyl group of 4-formylphthalonitrile is reduced to a hydroxymethyl group. This reduction is commonly carried out using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) at room temperature. ru.nldatapdf.com This step proceeds with high efficiency to give the final product, this compound. ru.nl

The following table summarizes the reaction conditions for this synthetic route:

| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 1 | 4-Methylphthalonitrile | NBS, AIBN | CCl₄ | Reflux, 24 h | 4-(Dibromomethyl)phthalonitrile | - | ru.nl |

| 2 | 4-(Dibromomethyl)phthalonitrile | 40% aq. Me₂NH | - | 60 °C, 1 h | 4-Formylphthalonitrile | 45% | ru.nl |

| 3 | 4-Formylphthalonitrile | NaBH₄ | Ethanol | 0 °C to RT, 2 h | This compound | 85% | ru.nl |

This multi-step approach, starting from 4-methylphthalonitrile, provides a reliable and high-yielding pathway to this compound, avoiding the regioselectivity issues associated with direct functionalization methods.

Reduction of Phthalaldehyde Derivatives

The most direct and widely reported method for the synthesis of this compound is the reduction of 4-formylphthalonitrile.

The reduction of the aldehyde group in 4-formylphthalonitrile to a primary alcohol is efficiently achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups like nitriles. ru.nlharvard.eduyoutube.com

The reaction is typically carried out in a protic solvent such as ethanol or methanol (B129727) at temperatures ranging from 0 °C to room temperature. ru.nlharvard.edu The borohydride anion (BH₄⁻) acts as a source of hydride (H⁻), which nucleophilically attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the final alcohol product, this compound. Research has reported high yields for this reduction, often around 85%. ru.nl

| Precursor | Reagent | Solvent | Temperature | Yield (%) | Reference |

| 4-Formylphthalonitrile | Sodium Borohydride (NaBH₄) | Ethanol (EtOH) | 0 °C to Room Temp. | 85 | ru.nl |

This table presents a summary of the hydride reduction of 4-formylphthalonitrile.

While sodium borohydride is a common choice, other reductive strategies can also be employed for the conversion of 4-formylphthalonitrile to this compound.

Catalytic Transfer Hydrogenation: This method offers a milder alternative to metal hydrides and avoids the need for stoichiometric amounts of reducing agents. Catalytic transfer hydrogenation typically involves a transition metal catalyst, such as ruthenium or palladium, and a hydrogen donor molecule like isopropanol (B130326) or formic acid. rsc.orgtandfonline.comacs.org For instance, aromatic aldehydes can be efficiently reduced to their corresponding alcohols using a [RuCl₂(p-cymene)]₂ catalyst in the presence of a base like KOAc in 2-propanol. tandfonline.com Another approach utilizes a palladium nanocatalyst supported on an amine-functionalized iron-based metal-organic framework (Pd/MIL-101(Fe)-NH₂) for the visible-light-induced transfer hydrogenation of aromatic aldehydes with triethylamine (B128534) (TEA) and formic acid as the hydrogen source. acs.orgacs.org

Other Metal Hydrides: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also reduce the aldehyde. unpaywall.org However, its higher reactivity might lead to the reduction of the nitrile groups as well, making it less suitable for the selective synthesis of this compound unless carefully controlled conditions are used. unpaywall.org

Advanced Synthetic Strategies and Yield Optimization

To improve the efficiency, safety, and sustainability of the synthesis of this compound, advanced synthetic strategies can be implemented.

Process Intensification Techniques

Process intensification aims to develop more efficient and compact manufacturing processes. Current time information in Bangalore, IN.researchgate.net For the synthesis of this compound, techniques like continuous flow chemistry and the use of microreactors could offer significant advantages over traditional batch processing. dcu.iescholaris.ca

Continuous Flow Chemistry: The reduction of 4-formylphthalonitrile could be adapted to a continuous flow system. In such a setup, a solution of the aldehyde and the reducing agent (e.g., a solution of NaBH₄) would be continuously pumped and mixed in a reactor coil. The controlled mixing and heat transfer in a flow reactor can lead to better reaction control, higher yields, and improved safety, especially for exothermic reactions. scholaris.ca This approach also allows for easier scalability by extending the operation time rather than increasing the reactor volume. researchgate.net

Stereochemical Considerations in Synthesis

The molecule this compound itself is achiral and therefore does not have stereoisomers. However, stereochemical considerations can become relevant in the synthesis of more complex molecules derived from it, or if a synthetic route involves chiral intermediates or catalysts.

For instance, if this compound were to be used as a precursor for the synthesis of chiral phthalocyanines, the stereochemistry would be a critical factor. rsc.orgacs.orgresearchgate.net The synthesis of chiral phthalocyanines often involves the use of chiral phthalonitrile precursors. While this compound is not chiral, its derivatization to introduce a chiral center would require stereoselective reactions. For example, if the hydroxymethyl group were to be used in an asymmetric esterification or etherification reaction, the stereochemical outcome would be crucial for the properties of the final product.

Furthermore, if an alternative synthetic route to this compound involved the asymmetric reduction of a prochiral precursor, the choice of a stereoselective catalyst would be essential. Although not directly applicable to the synthesis of the achiral target molecule, the principles of asymmetric synthesis would be paramount in such hypothetical scenarios.

Reactivity and Mechanistic Investigations of 4 Hydroxymethyl Phthalonitrile

Reactivity of the Hydroxymethyl Moiety

The hydroxymethyl group attached to the phthalonitrile (B49051) core exhibits reactivity typical of a benzylic alcohol, participating in a variety of transformations that are crucial for the synthesis of more complex molecules.

Oxidative Transformations to Carboxylic Acids and Aldehydes

The oxidation of the hydroxymethyl group in 4-hydroxymethyl-phthalonitrile can lead to the formation of either 4-formylphthalonitrile (B2416292) (an aldehyde) or 3,4-dicyanobenzoic acid (a carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation of benzylic alcohols, such as this compound, is a well-established transformation in organic synthesis. A variety of methodologies can be employed to achieve high selectivity for either the aldehyde or the carboxylic acid product.

For the selective synthesis of 4-formylphthalonitrile, mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane. These reagents are known for their ability to selectively oxidize primary alcohols to aldehydes with high yields.

Conversely, the oxidation to 3,4-dicyanobenzoic acid requires stronger oxidizing agents. Potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous sulfuric acid), and ruthenium tetroxide (RuO₄) are effective for this purpose. The reaction generally proceeds through the intermediate aldehyde, which is rapidly oxidized further to the carboxylic acid under these conditions.

A study on the electrochemical oxidation of the structurally similar 4-(hydroxymethyl)benzoic acid demonstrated the formation of both the corresponding aldehyde and carboxylic acid. This suggests that electrochemical methods could also be a viable approach for the controlled oxidation of this compound.

| Product | Oxidizing Agent | Typical Reaction Conditions |

| 4-Formylphthalonitrile | Manganese dioxide (MnO₂) | Inert solvent (e.g., dichloromethane), room temperature |

| 4-Formylphthalonitrile | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane, room temperature |

| 3,4-Dicyanobenzoic acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |

| 3,4-Dicyanobenzoic acid | Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to produce a range of derivatives.

Esterification is typically achieved by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). chemguide.co.uk This method is efficient for the formation of the corresponding esters. For example, the reaction with acetyl chloride would yield 4-(acetoxymethyl)phthalonitrile. The general reaction proceeds via nucleophilic acyl substitution, where the oxygen of the hydroxymethyl group attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org

Etherification can be accomplished through various methods, with the Williamson ether synthesis being a common approach. masterorganicchemistry.com This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 reaction to form the ether. For instance, treatment with sodium hydride followed by methyl iodide would produce 4-(methoxymethyl)phthalonitrile.

| Reaction Type | Reagents | Product Example |

| Esterification | Acyl chloride (e.g., Acetyl chloride), Pyridine | 4-(Acetoxymethyl)phthalonitrile |

| Esterification | Carboxylic anhydride (e.g., Acetic anhydride), Base | 4-(Acetoxymethyl)phthalonitrile |

| Etherification | Sodium hydride, Alkyl halide (e.g., Methyl iodide) | 4-(Methoxymethyl)phthalonitrile |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This is a common strategy for introducing a variety of other functional groups at the benzylic position.

A typical approach involves the conversion of the alcohol to an alkyl halide. For instance, reaction with thionyl chloride (SOCl₂) or a phosphorus halide like phosphorus tribromide (PBr₃) can transform the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively. These resulting benzylic halides are highly reactive towards nucleophiles.

Once converted to a halide, the 4-(halomethyl)phthalonitrile can undergo Sₙ2 reactions with a wide range of nucleophiles. Examples include the reaction with cyanide to extend the carbon chain, with amines to form aminomethyl derivatives, and with thiolates to introduce sulfur-containing moieties. The benzylic nature of the carbon atom enhances its reactivity in these Sₙ2 displacements.

Reactivity of the Nitrile Functionality

The two nitrile groups on the aromatic ring of this compound are electron-withdrawing and provide sites for nucleophilic attack at the carbon atoms.

Nucleophilic Addition Reactions of Nitrile Groups

The carbon atom of a nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the applications of phthalonitriles.

One of the most significant reactions of phthalonitriles is their cyclotetramerization to form phthalocyanines. This reaction is typically carried out by heating the phthalonitrile derivative in the presence of a metal salt or a strong base. The reaction proceeds through a series of nucleophilic additions of the nitrogen of one nitrile group to the carbon of a neighboring nitrile group, ultimately leading to the formation of the highly conjugated macrocyclic phthalocyanine (B1677752) ring system.

The nitrile groups can also undergo hydrolysis under acidic or basic conditions to yield either amides or carboxylic acids. lumenlearning.combyjus.comsavemyexams.comlibretexts.orglibretexts.org For instance, heating this compound in the presence of a strong acid like hydrochloric acid would lead to the hydrolysis of both nitrile groups to form the corresponding dicarboxylic acid.

Furthermore, organometallic reagents , such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the nitrile groups. libretexts.orglibretexts.orgyoutube.commt.comucalgary.ca The initial addition of the organometallic reagent to a nitrile forms an imine anion, which upon hydrolysis yields a ketone. This provides a synthetic route to introduce new carbon-carbon bonds at the positions of the nitrile groups.

| Reaction Type | Reagents/Conditions | Product Type |

| Cyclotetramerization | Heat, Metal salt or Base | Phthalocyanine |

| Acid Hydrolysis | Strong acid (e.g., HCl), Heat | Dicarboxylic acid |

| Basic Hydrolysis | Strong base (e.g., NaOH), Heat | Dicarboxylate salt |

| Reaction with Organometallics | Grignard or Organolithium reagent, then Hydrolysis | Diketone |

Formation of Amides and Amidines

The nitrile groups of this compound can undergo reactions to form amides and amidines, which are common transformations for nitriles in organic synthesis.

The formation of amides from nitriles can be achieved through hydrolysis under acidic or basic conditions, although this typically requires harsh reaction conditions. A more direct route to amide formation involves the reaction of the nitrile with a carboxylic acid, often mediated by a coupling agent. For instance, the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the conversion of a carboxylic acid and an amine to an amide. youtube.com While direct reaction of this compound with a carboxylic acid to form an N-acyl amide at the nitrile position is not a standard transformation, the nitrile groups can be converted to primary amides through controlled hydrolysis.

Amidines are typically synthesized from nitriles by the addition of an amine. This reaction can be catalyzed by acids or metals. organic-chemistry.orgorganic-chemistry.org For example, the reaction of a nitrile with an amine in the presence of a catalyst can yield the corresponding N-substituted amidine. Theoretical studies on the curing mechanism of phthalonitrile resins promoted by aromatic amines suggest that the initial step is the nucleophilic addition of the amine to a nitrile group, forming an amidine intermediate. rsc.org This amidine is a critical species in the subsequent curing reactions. The general reaction for amidine formation from a nitrile and a primary amine is depicted below:

General Reaction for Amidine Synthesis

| Reactants | Product |

|---|

In the context of this compound, the two nitrile groups can react with amines to form the corresponding amidine structures. This reactivity is fundamental to the curing processes of phthalonitrile-based resins.

Hydrolysis Pathways and Derivatives

The hydrolysis of this compound would involve the reaction of its two functional groups, the nitrile groups and the hydroxymethyl group, with water.

The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. This reaction typically proceeds through an amide intermediate. The complete hydrolysis of both nitrile groups in this compound would yield 4-(hydroxymethyl)phthalic acid.

The hydroxymethyl group (-CH₂OH) is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or oxidizing conditions, it could potentially be oxidized to a carboxylic acid.

Therefore, depending on the reaction conditions, the hydrolysis of this compound could lead to a variety of derivatives. For instance, partial hydrolysis might yield amides, while complete hydrolysis would result in the corresponding dicarboxylic acid.

Cyclization Pathways Involving Nitrile Groups

Tetramerization for Phthalocyanine Formation

A key reaction of phthalonitriles, including this compound, is their cyclotetramerization to form phthalocyanines. researchgate.netnih.gov This reaction involves the condensation of four phthalonitrile molecules to create a large, aromatic macrocycle. The process is often carried out in a high-boiling solvent in the presence of a metal salt, which acts as a template for the formation of the phthalocyanine ring and results in a metallophthalocyanine. scispace.comfudutsinma.edu.ng The general scheme for the tetramerization of a substituted phthalonitrile is as follows:

General Phthalocyanine Synthesis

| Reactant | Product |

|---|

The reaction can also be performed without a metal salt to yield a metal-free phthalocyanine. researchgate.net The synthesis of phthalocyanines is a versatile method for creating dyes and pigments with exceptional thermal and chemical stability. scispace.com The properties of the resulting phthalocyanine can be tuned by the substituents on the phthalonitrile precursor.

Formation of Triazine and Isoindoline (B1297411) Structures

During the curing of phthalonitrile resins at elevated temperatures, the nitrile groups can undergo complex reactions to form a cross-linked network. This network is composed of various heterocyclic structures, including triazine and isoindoline rings. mdpi.comresearchgate.net The formation of these structures is responsible for the excellent thermal stability of cured phthalonitrile polymers.

The formation of a triazine ring involves the trimerization of three nitrile groups. This process contributes to the high degree of cross-linking in the cured resin. Isoindoline structures are also formed as intermediates and are part of the complex polymeric network. rsc.org The curing process can be initiated by heat or the addition of a curing agent. expresspolymlett.com

Influence of Substituents on Nitrile Electrophilicity and Reactivity

Effects of Electron-Withdrawing Groups

The reactivity of the nitrile groups in a phthalonitrile is significantly influenced by the electronic nature of the substituents on the aromatic ring. rsc.org Electron-withdrawing groups increase the electrophilicity of the nitrile carbons, making them more susceptible to nucleophilic attack. This enhanced reactivity can facilitate reactions such as cyclotetramerization to form phthalocyanines. rsc.org

For example, 4-nitrophthalonitrile (B195368), which contains a strong electron-withdrawing nitro group, is a common precursor in the synthesis of other substituted phthalonitriles through nucleophilic aromatic substitution. scispace.comgoogle.comresearchgate.net The nitro group activates the ring towards nucleophilic attack, allowing for its displacement by various nucleophiles to introduce other functional groups.

Inter- and Intramolecular Reaction Pathways

While specific mechanistic studies exclusively focusing on this compound are not extensively detailed in published literature, its reaction pathways can be understood by analogy to well-studied phthalonitrile resin systems. The curing of phthalonitrile monomers, a form of polymerization, typically proceeds through the intermolecular reaction of the nitrile groups to form a highly cross-linked, thermally stable polymer network. The presence of the hydroxymethyl group in this compound allows for self-promotion of these reactions, which would otherwise require an external curing agent.

The key intermolecular reaction pathways involve the formation of various heterocyclic structures:

Triazine Rings: A common pathway in phthalonitrile curing is the cyclotrimerization of three nitrile groups from different monomers to form a stable, six-membered triazine ring. This is a critical cross-linking reaction that contributes significantly to the rigidity and thermal stability of the resulting polymer.

Phthalocyanine Macrocycles: Four phthalonitrile units can react to form a large, highly conjugated phthalocyanine ring. This process is often catalyzed by the presence of metals but can also occur under thermal conditions.

Polyisoindoline Structures: Linear polymerization can also occur, leading to the formation of polyisoindoline chains.

The proposed mechanism, based on studies of similar systems, begins with the activation of a nitrile group. This is followed by a series of nucleophilic additions and cyclizations. An important intermediate in these pathways is the amidine structure, which is formed from the initial reaction at a nitrile site. This amidine intermediate is critical as it can subsequently react with other phthalonitrile molecules.

Intramolecular reactions can also occur, particularly the cyclization of intermediate structures. For instance, the intramolecular cyclization of an amidine intermediate is a vital step in the formation of isoindoline structures. This step can be significantly promoted by other molecules acting as proton transfer agents.

Theoretical Elucidation of Reaction Mechanisms

Due to the complexity of the curing process, involving multiple competing reaction pathways, theoretical methods are invaluable for elucidating the detailed mechanisms. Computational chemistry, particularly Density Functional Theory (DFT), provides molecular-level insight into the reaction coordinates, intermediate structures, and the energetics of the reaction pathways.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and solids. In the context of this compound, DFT calculations can be used to model the curing reactions and determine the most energetically favorable pathways.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows researchers to identify the key steps and predict the final structure of the cured resin.

For analogous phthalonitrile systems, DFT studies have shown that the initial nucleophilic addition to a nitrile group is the rate-determining step. The calculations also reveal that intermediates like amidine and isoindoline are crucial for the subsequent propagation of the polymerization. DFT can model how the presence of a hydroxyl or amine group can lower the energy barrier for these initial steps, acting as a catalyst or promoter for the reaction. The theory confirms that reactions proceeding through six-membered ring transition states are generally more kinetically favorable than those involving four-membered rings.

Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction as being dependent on the properties of an "activated complex," which is the molecular configuration at the highest point of the energy barrier between reactants and products. DFT is used to locate these transition state structures and calculate their energies.

The difference in energy between the reactants and the transition state is the activation energy (Ea) or, more precisely in these calculations, the activation free energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate.

While specific activation energies for this compound are not available, data from a detailed DFT study on a model phthalonitrile/aniline system provides insight into the energetics of the key reaction steps. These values can be considered analogous to the processes occurring during the self-promoted curing of this compound, where the hydroxymethyl group plays a role similar to the amine curing agent.

Table 1: Calculated Activation Free Energies for Key Steps in Phthalonitrile Curing (Based on a model system; values are illustrative for the reactivity of this compound)

| Reaction Step | Description | Activation Free Energy (ΔG‡) (kcal/mol) |

| Initial Nucleophilic Addition | The first reaction between the active hydrogen source (e.g., -OH) and a nitrile group to form an intermediate. | ~37.4 |

| Intramolecular Cyclization | Formation of an isoindoline intermediate from an open-chain structure. | ~37.2 (amine-assisted) |

| Reaction of Intermediate with Phthalonitrile | Propagation step where an intermediate attacks another phthalonitrile monomer. | Varies with intermediate |

| Triazine Formation | Cyclotrimerization of three nitrile groups. | Kinetically competitive |

Data extrapolated from a theoretical study on a model phthalonitrile-aniline system.

These theoretical calculations demonstrate that the initial steps of the reaction have a significant energy barrier, which is consistent with the high temperatures typically required for the curing of phthalonitrile resins. The analysis also shows that once the initial intermediates are formed, subsequent reactions to build the polymer network can proceed more readily. The theoretical models confirm that the formation of triazine, polyisoindoline, and phthalocyanine structures are all plausible outcomes of the curing process.

Application of 4 Hydroxymethyl Phthalonitrile As a Precursor in Macrocyclic Chemistry

Fundamental Role in Phthalocyanine (B1677752) Synthesis

The primary application of 4-Hydroxymethyl-phthalonitrile is as a starting material for the synthesis of phthalocyanines (Pcs), a class of large, aromatic macrocycles. The cyclotetramerization of four phthalonitrile (B49051) units results in the formation of the highly stable 18-π electron phthalocyanine ring system.

The synthesis of metallophthalocyanines (MPcs) from phthalonitrile precursors is most efficiently achieved through a template-assisted cyclotetramerization reaction. nih.gov In this process, a metal salt is introduced into the reaction mixture, and the metal ion acts as a template, organizing the four this compound molecules around it to facilitate the ring-closing reaction.

The general procedure involves heating the this compound precursor with a suitable metal salt, such as zinc(II) chloride (ZnCl₂), cobalt(II) chloride (CoCl₂), iron(II) chloride (FeCl₂), or copper(II) chloride (CuCl₂), in a high-boiling point solvent like n-pentanol, n-hexanol, or 2-dimethylaminoethanol (DMAE). nih.govscispace.com A non-coordinating base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often added to catalyze the reaction. scispace.com The presence of the metal template dramatically improves the yield of the macrocyclization compared to non-templated reactions. uzh.ch

Studies have shown that Cu(II) and Zn(II) are particularly effective templates, often resulting in near-quantitative yields of the corresponding metallophthalocyanine. uzh.ch In contrast, reactions performed in the presence of weakly coordinating ions like Li(I) or Mg(II) typically produce significantly lower yields. uzh.ch The absence of a metal template altogether results in the poorest yields for macrocyclization. uzh.ch This effect is attributed to the ability of metals like Cu(II) and Zn(II) to reduce the entropic barrier of the cyclization by pre-organizing the four precursor molecules. xmu.edu.cn

Table 1: Effect of Metal Ion Template on Phthalocyanine Synthesis Yield Note: Yields are generalized from typical phthalonitrile cyclotetramerization reactions to illustrate the template effect.

| Metal Ion Template | Typical Reaction Yield |

|---|---|

| Cu(II) | High (>90%) |

| Zn(II) | High (>90%) |

| Co(II) | Moderate to High |

| Mg(II) | Low to Moderate |

| Li(I) | Low |

While template-assisted synthesis is efficient for metallophthalocyanines, the creation of metal-free phthalocyanines (H₂Pcs) from this compound requires different strategies. The most common method involves the cyclotetramerization of the phthalonitrile in a high-boiling solvent in the presence of a strong base, without any metal salt. nih.gov

One established route involves heating the phthalonitrile precursor with a metallic lithium in a high-boiling alcohol like n-hexanol. nih.gov This initially forms a lithium phthalocyanine intermediate (Li₂Pc). Subsequent treatment of the reaction mixture with a mineral or organic acid, such as glacial acetic acid, demetallates the macrocycle to yield the desired metal-free phthalocyanine. nih.gov Another approach utilizes strong organic bases like DBU in a high-boiling solvent such as ethanol (B145695) under solvothermal conditions to directly catalyze the tetramerization of the phthalonitrile units. rsc.org

The precise mechanism of phthalocyanine formation from phthalonitrile precursors is complex and can be influenced by reaction conditions, including the solvent, base, and the presence of a metal template. The generally accepted pathway involves the initial formation of an isoindolenine species. This monomeric unit then undergoes a stepwise condensation, forming dimeric, trimeric, and finally a linear tetrameric intermediate. The final, and often rate-determining, step is the intramolecular cyclization of the linear tetramer to form the phthalocyanine macrocycle.

The kinetics of this process are significantly accelerated by the presence of a metal ion template. The template ion coordinates with the nitrogen atoms of the intermediates, facilitating the subsequent condensation and ring-closing steps by holding the reactive ends in close proximity. The nature of the substituents on the phthalonitrile ring also influences the reaction kinetics by altering the electronic properties of the nitrile groups. Electron-donating groups, like the hydroxymethyl group, can affect the reactivity of the nitrile carbons towards nucleophilic attack, which is a key step in the polymerization process.

Template-Assisted Synthesis of Metallophthalocyanines (e.g., Zn(II), Co(II), Fe(II), Cu(II))

Strategies for Phthalocyanine Peripheral Functionalization

A key advantage of using this compound as a precursor is the introduction of four reactive hydroxymethyl (-CH₂OH) groups onto the periphery of the resulting phthalocyanine macrocycle. These groups serve as versatile handles for further chemical modification, allowing the physical and chemical properties of the phthalocyanine, such as solubility and aggregation behavior, to be precisely tuned. phthalocyanines.com

The synthesis of tetra-(hydroxymethyl)phthalocyanine is the foundational step in this functionalization strategy. Once the core macrocycle is formed, the four peripheral hydroxymethyl groups are available for a wide range of subsequent chemical reactions.

A common modification is etherification, where the hydroxyl group is converted into an ether linkage. For example, to introduce a dimethoxyphenoxyl substituent, the tetra-(hydroxymethyl)phthalocyanine can be reacted with a suitable dimethoxyphenol derivative under Williamson ether synthesis conditions (e.g., using a strong base like sodium hydride to deprotonate the hydroxyl group, followed by reaction with an appropriate electrophile). This strategy allows for the attachment of bulky or electronically active groups to the phthalocyanine periphery, which can be used to improve solubility in organic solvents, prevent aggregation, and modulate the electronic properties of the macrocycle for applications in materials science and catalysis.

Impact of Peripherally Substituted Macrocycles on Spectroscopic Behavior and Aggregation Control

The peripheral substituents on a phthalocyanine macrocycle exert a profound influence on its spectroscopic properties and aggregation behavior. Aggregation, the process where planar phthalocyanine molecules stack together through π-π interactions, significantly alters the electronic absorption spectrum. frontiersin.org This phenomenon is highly dependent on the nature of the substituents, the solvent, and the presence of other coordinating species. nih.govru.nl

Typically, the electronic absorption spectrum of a monomeric (non-aggregated) phthalocyanine is characterized by an intense, sharp absorption band in the red region of the visible spectrum (around 670-700 nm), known as the Q-band. researchgate.net Upon aggregation, this band often undergoes either a blue shift (hypsochromic shift), leading to the formation of H-aggregates, or a red shift (bathochromic shift), resulting in J-aggregates. rsc.org

The introduction of bulky peripheral groups is a primary strategy for controlling and inhibiting undesirable aggregation. nih.gov By creating steric hindrance, these groups prevent the close approach of the planar macrocyclic cores, thus favoring the monomeric state in solution. rsc.org This is crucial for applications where the properties of the monomer are desired. The hydroxymethyl group of this compound is a precursor to such functionalities. For example, after the synthesis of the phthalocyanine, the hydroxymethyl groups can be reacted to attach larger, sterically demanding moieties. Siloxane chains, for instance, have been shown to be highly effective at inhibiting aggregation, resulting in very small aggregation constants even in pure liquid phthalocyanines. rsc.org This control over aggregation is essential for maintaining consistent spectroscopic behavior and solubility.

The nature of the substituent also directly impacts the electronic structure of the phthalocyanine and thus its spectroscopic signature. Electron-donating or electron-withdrawing groups can shift the position of the Q-band. While the hydroxymethyl group itself has a modest electronic effect, its conversion to other functionalities, such as esters or carboxylic acids, allows for significant tuning of the macrocycle's electronic properties. nih.gov

Regioisomeric Considerations in Substituted Phthalocyanine Synthesis

The cyclotetramerization of a monosubstituted phthalonitrile, such as this compound, does not typically yield a single, pure compound. Instead, the statistical condensation of four precursor molecules results in a mixture of four different constitutional regioisomers. nih.gov This is a critical consideration in the synthesis of tetra-substituted phthalocyanines.

The four possible regioisomers are distinguished by the relative positions of the substituent groups on the periphery of the phthalocyanine core, which corresponds to different molecular symmetries. nih.govresearchgate.net

| Isomer | Point Group Symmetry |

| 2,9,16,23-substituted | C₄ₕ |

| 2,10,16,24-substituted | D₂ₕ |

| 2,9,17,24-substituted | C₂ᵥ |

| 2,9,16,24-substituted | Cₛ |

The presence of these isomers in a mixture can complicate characterization and may be detrimental to applications that require materials with uniform properties. nih.gov

The resulting mixture of four regioisomers from the synthesis presents a significant purification challenge because their structural similarity often leads to very similar physical properties, such as solubility and chromatographic behavior. nih.gov However, their distinct symmetries can be leveraged for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for identifying the presence of an isomeric mixture. Due to their different symmetries, each isomer will give a distinct set of signals in the ¹H NMR spectrum. For example, the aromatic protons on the phthalocyanine core will appear as a more complex pattern in the spectrum of a mixture compared to that of a single, pure isomer.

High-Performance Liquid Chromatography (HPLC): The separation of these isomers is often a difficult task. Nevertheless, successful separation has been reported for some substituted phthalocyanines using specialized chromatographic techniques, particularly HPLC with specific stationary phases. nih.gov This allows for the isolation of each isomer on an analytical or semi-preparative scale.

Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used to confirm the mass of the synthesized phthalocyanine, verifying that the tetramerization was successful. However, since the isomers have the same mass, this technique cannot distinguish between them. nih.gov

Given the difficulty in separating regioisomers, significant research has been directed toward methods for controlling the cyclotetramerization reaction to favor the formation of a single isomer. These strategies often involve modifying the phthalonitrile precursor to direct the reaction pathway.

One effective approach is the introduction of a sterically bulky directing group at a position adjacent to one of the nitrile functionalities (the α-position). nih.gov This steric hindrance can guide the orientation of the phthalonitrile units as they assemble around the metal template, leading to the preferential formation of one isomer, often the C₄ₕ isomer. For example, the use of an α-trialkylsilyl group on a β-substituted phthalonitrile has been shown to effectively control the regioselective tetramerization. This directing group can then be easily removed after the macrocycle has been formed to yield the desired single-isomer phthalocyanine. nih.gov While not specifically documented for this compound, this principle represents a key strategy in modern phthalocyanine chemistry to overcome the challenge of isomer formation.

Exploration of Other Macrocyclic Systems (if relevant to the compound's specific reactivity)

The reactivity of the nitrile groups in this compound makes it an ideal precursor for the template-driven synthesis of phthalocyanines. The vast majority of the reported scientific literature focuses on this specific application. At present, the use of this compound as a precursor for other distinct macrocyclic systems is not widely documented. Its chemical structure is specifically tailored for the cyclotetramerization reaction that leads to the stable, 18 π-electron aromatic system of the phthalocyanine macrocycle.

Polymerization Chemistry and Advanced Phthalonitrile Based Resin Systems

Formation of Phthalonitrile (B49051) Resins from 4-Hydroxymethyl-phthalonitrile Derivatives

The conversion of phthalonitrile monomers, including derivatives like this compound, into a cured thermoset resin is a complex process involving the cyclotetramerization of nitrile (-C≡N) groups. This addition polymerization mechanism is advantageous as it does not produce volatile byproducts, leading to the formation of dense, void-free polymer networks. ecust.edu.cn The primary reaction involves four phthalonitrile moieties reacting to form a thermally stable phthalocyanine (B1677752) ring. google.comgoogle.com

When multifunctional phthalonitrile monomers are used, this reaction leads to a rigid, three-dimensional network linked by these phthalocyanine structures. google.com In addition to the predominant phthalocyanine formation, other heterocyclic structures such as triazine rings and polyisoindoline are also formed during the curing process, contributing to the high cross-link density of the final resin. rsc.orgmdpi.com The presence of the hydroxymethyl group (-CH₂OH) on the phthalonitrile backbone can influence the reaction pathways and kinetics, often facilitating the curing process through autocatalysis. nih.govvt.edu

Catalytic Systems for Phthalonitrile Polymerization

The polymerization of pure phthalonitrile monomers is typically very slow, requiring prolonged exposure to high temperatures (often above 260-300°C) to achieve a significant increase in viscosity. vt.edu To make the curing process more efficient and viable for industrial applications, various catalytic systems are employed to accelerate the reaction rate and lower the curing temperature.

Monomers such as this compound possess an intrinsic "self-promoting" or autocatalytic curing capability due to the presence of the hydroxyl (-OH) group. nih.govvt.edu The hydroxyl group provides an active hydrogen atom that can initiate the polymerization of the cyano groups without the need for an external catalyst. nih.govresearchgate.net This autocatalytic behavior is a significant advantage, as it can simplify formulation and processing while avoiding potential issues associated with catalyst compatibility or decomposition. mdpi.com The mechanism involves the active hydrogen initiating a cascade of reactions that lead to the formation of the cross-linked network. vt.edu While this self-promoting feature enhances reactivity, it can sometimes be associated with a decrease in the ultimate thermal stability of the resin compared to systems cured with more inert additives. nih.gov

Aromatic amines are among the most common and effective curing agents for phthalonitrile resins. rsc.orgrsc.org The curing mechanism, as elucidated by density functional theory studies, involves the amine acting as a crucial promoter throughout the reaction. rsc.orgecust.edu.cn The rate-determining step is the initial nucleophilic addition of the amine to a nitrile group on the phthalonitrile monomer. rsc.orgecust.edu.cn

This initial reaction generates a critical amidine intermediate. rsc.orgecust.edu.cn The amidine species is more energetically favorable and serves as a new active site for further reactions. ecust.edu.cn It can subsequently react with other nitrile groups, leading to the formation of dimers and trimers, and ultimately to the cross-linked network. ecust.edu.cn The intramolecular cyclization of these amidine intermediates is a vital step in forming isoindoline (B1297411) structures, which are also key participants in the polymerization process that yields phthalocyanine and triazine rings. rsc.orgecust.edu.cn Materials rich in amidine groups are known for their diverse chemical properties. chemrxiv.org

Boron-containing compounds, particularly carboranes, have emerged as highly effective catalysts for phthalonitrile polymerization, offering a pathway to resins with enhanced thermal and thermo-oxidative stability. mdpi.comrsc.org For instance, 1,7-bis(hydroxymethyl)-m-carborane (B1496802) can be pre-reacted with a phthalonitrile monomer to form a prepolymer. nih.govmdpi.comnih.gov This approach improves the processability of the resin by enhancing solubility and lowering the curing temperature. mdpi.comnih.govresearchgate.net

The catalytic effect is attributed to the unique structure of the carborane cage. The B-H bonds within the carborane molecule can react with the C≡N groups of the phthalonitrile via a hydroboration reaction. nih.govrsc.org Theoretical models suggest this proceeds through a Markovnikov addition, which effectively promotes the curing of the nitrile groups at a lower temperature. mdpi.comnih.govdntb.gov.ua This method not only accelerates the polymerization process but also incorporates the thermally stable carborane structure into the final polymer network, further boosting its high-temperature performance. mdpi.comrsc.org

| Resin System | Description | Exothermic Curing Peak (°C) |

|---|---|---|

| BPh-B | BPh prepolymer with Bisphenol A | 365 |

| BPh-Q | BPh prepolymer with QCB | 260 and 320 |

A variety of other additives have been explored to enhance the curing of phthalonitrile resins.

1,3-Diiminoisoindoline (1,3-DII): This compound has been identified as a novel and highly efficient organic catalyst for phthalonitrile polymerization. rsc.org It is synthesized from phthalonitrile and ammonia (B1221849). google.compatsnap.comscribd.com The use of 1,3-DII can significantly lower the cure temperature compared to conventional aromatic amine catalysts. rsc.org A key advantage of using 1,3-DII is that it can eliminate the release of ammonia gas during curing, which prevents the formation of voids in the final product. rsc.org

Benzoxazines: Blending phthalonitrile resins with benzoxazine (B1645224) resins is an effective strategy to improve processability, such as lowering high melt temperatures. google.comgoogle.comcjps.org During thermal curing, the benzoxazine ring undergoes a ring-opening polymerization. mdpi.com This process generates active species, particularly phenolic hydroxyl groups and amine structures. nih.govcjps.orgmdpi.com These newly formed active hydrogens are highly effective at catalyzing the polymerization of the phthalonitrile's cyano groups, integrating the two resin systems into a co-cured network with excellent thermal properties. cjps.orgmdpi.comresearchgate.net

| Catalyst System | Catalyst Type | Exothermic Peak (°C) | Reference |

|---|---|---|---|

| 4-(4-aminophenoxy)-phthalonitrile (4-APN) | Aromatic Amine (Autocatalytic) | 259 | rsc.org |

| 1,3-Diiminoisoindoline (1,3-DII) | Imino-based Organic Catalyst | 176 | rsc.org |

| Benzoxazine Moieties | In-situ Generated Phenolics/Amines | ~240 | researchgate.netresearchgate.net |

Polymerization Kinetics and Curing Behavior of Resins

The curing behavior of phthalonitrile resins is typically investigated using techniques such as Differential Scanning Calorimetry (DSC) and rheological analysis. expresspolymlett.comresearchgate.net DSC thermograms of curing phthalonitriles often show distinct exothermic peaks corresponding to the polymerization reactions. For complex systems, such as those containing benzoxazine, multiple exothermic events may be observed, corresponding to the sequential ring-opening of benzoxazine and the subsequent polymerization of the nitrile groups. mdpi.comresearchgate.net

Kinetic studies often reveal that the curing process for systems containing active groups, like hydroxyls or those derived from benzoxazines, follows an autocatalytic model. researchgate.netnih.gov The activation energy for the curing reaction can be calculated from non-isothermal DSC data. The progression of the cure can be tracked using Fourier-transform infrared (FTIR) spectroscopy by monitoring the disappearance of the characteristic nitrile peak (around 2234 cm⁻¹) and the appearance of peaks corresponding to the newly formed triazine, isoindoline, and phthalocyanine structures. mdpi.commdpi.com The final cured resin exhibits a high glass transition temperature (Tg), often exceeding the thermal decomposition temperature, along with a high storage modulus, reflecting the formation of a dense and rigid network. expresspolymlett.comresearchgate.net

Non-Isothermal and Isothermal Differential Scanning Calorimetry (DSC) Studies

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the curing behavior of phthalonitrile resins. In non-isothermal DSC, the sample is heated at a constant rate, and the heat flow is measured as a function of temperature. The polymerization of phthalonitrile is an exothermic process, which appears as a distinct peak on the DSC curve. researchgate.net The characteristics of this exotherm, such as its onset temperature, peak temperature (Tp), and total heat of reaction (ΔH), provide crucial information about the curing process.

Studies on various phthalonitrile systems show that the exothermic peak temperature tends to shift to higher values as the heating rate increases. researchgate.net For example, in the analysis of a branched phthalonitrile resin cured with 4,4′-diaminodiphenyl sulfone (DDS), the exothermic peak shifted from approximately 265°C to 274°C as the heating rate was increased. researchgate.net The total heat of reaction, calculated from the area under the exothermic peak, is proportional to the extent of the curing reaction. hu-berlin.de

Isothermal DSC studies, where the sample is held at a constant temperature, can provide further insights into the curing kinetics over time. These studies are valuable for understanding the reaction rate at specific processing temperatures. The glass transition temperature (Tg) of the cured polymer, which reflects the degree of cross-linking and the material's thermal stability, can also be determined by DSC. hu-berlin.deresearchgate.net

Table 1: Representative DSC Curing Peak Temperatures for Phthalonitrile Systems

| Phthalonitrile System | Curing Additive | Heating Rate (°C/min) | Peak Exothermic Temperature (°C) |

|---|---|---|---|

| Biphenyl phthalonitrile (BPh) Prepolymer | 1,7-bis(hydroxymethyl)-m-carborane | 10 | ~260 and ~320 mdpi.com |

| Branched Phthalonitrile | 4,4′-diaminodiphenyl sulfone (DDS) | 10 | ~270 researchgate.net |

| Resorcinol-based Phthalonitrile | Deep Eutectic Solvent (DES) | Not Specified | Not Specified researchgate.net |

Note: The data represents values for related phthalonitrile systems to illustrate typical measurement ranges.

Determination of Activation Energies and Reaction Orders

The activation energy (Ea) is a critical kinetic parameter that quantifies the minimum energy required to initiate the curing reaction. A higher activation energy indicates greater thermal stability and a higher temperature requirement for polymerization. researchgate.net Isoconversional methods, such as the Kissinger and Starink methods, are commonly applied to non-isothermal DSC data obtained at multiple heating rates to determine the activation energy of the curing process. researchgate.netbohrium.com

The Kissinger method, for instance, uses the shift in the peak exothermic temperature with the heating rate to calculate Ea. researchgate.net Studies on phthalonitrile cured with sulfur-containing agents have reported activation energies ranging from approximately 43 to 68 kcal·mol⁻¹ (182 to 284 kJ·mol⁻¹), with the Ea value increasing with a higher concentration of the curing agent, suggesting enhanced thermal stability. researchgate.net The analysis of a branched phthalonitrile resin showed that the activation energy can be dependent on the degree of conversion, indicating a complex reaction mechanism that may be controlled by both chemical kinetics and diffusion processes. researchgate.net Understanding the reaction order provides further detail on the reaction mechanism, with autocatalytic models often fitting well with the experimental DSC data for complex phthalonitrile systems. researchgate.net

Rheological Studies of Curing Processes

Rheological analysis is essential for defining the processability of thermosetting resins like those based on this compound. These studies measure the change in viscosity as a function of temperature and time, providing a "processing window"—the temperature range where the resin has a sufficiently low viscosity for processing techniques like resin transfer molding (RTM) before the onset of gelation and rapid cross-linking. researchgate.net

A typical rheological curve for a phthalonitrile prepolymer shows an initial decrease in viscosity as the temperature rises and the material melts. mdpi.com This is followed by a stable, low-viscosity plateau, which constitutes the processing window. As the curing reaction initiates and accelerates, the viscosity increases sharply until the gel point is reached, where the material transitions from a viscous liquid to a solid-like gel. mdpi.comresearchgate.net The addition of catalysts or reactive comonomers can significantly narrow the processing window and lower the gelation temperature by accelerating the polymerization rate. mdpi.com For example, increasing the content of 1,7-bis(hydroxymethyl)-m-carborane in a biphenyl phthalonitrile prepolymer was shown to significantly decrease the temperature at which gelation occurred. mdpi.com

Network Formation and Structural Evolution during Polymerization

The high-performance characteristics of cured phthalonitrile resins are a direct result of the stable, highly cross-linked network formed during polymerization. The curing process involves a complex series of addition reactions of the cyano (-C≡N) groups, leading to the formation of several key heterocyclic structures, including polyisoindolines, triazine rings, and phthalocyanine rings. mdpi.comresearchgate.netresearchgate.net The relative content of these structures can be influenced by curing temperature and the presence of specific catalysts.

Formation of Cross-linked Polyisoindoline Structures

During the initial stages of curing or at lower temperatures, the polymerization of phthalonitrile groups can lead to the formation of polyisoindoline structures. mdpi.com This structural motif is a key component of the thermoset network. researchgate.net The formation of isoindoline is often identified using Fourier Transform Infrared (FTIR) spectroscopy by the appearance of a characteristic absorption peak around 1715-1730 cm⁻¹. mdpi.commdpi.com In some systems, the exothermic peak observed at lower temperatures in DSC analysis (e.g., around 266 °C) has been attributed to the formation of these isoindoline structures. mdpi.com

Formation of Triazine Rings within Polymer Networks

As the curing temperature increases, the cyano groups undergo cyclotrimerization to form highly stable, six-membered s-triazine rings. This reaction is a critical cross-linking step that contributes significantly to the high thermal stability and high glass transition temperature of the final polymer. researchgate.netscientific.net The formation of triazine rings is a dominant reaction pathway in many phthalonitrile systems. researchgate.net FTIR spectroscopy is a key tool for monitoring this process, with characteristic absorption bands for the triazine ring appearing at approximately 1360 cm⁻¹ and 1520 cm⁻¹. mdpi.commdpi.com The intensity of these peaks increases as the curing reaction progresses to higher temperatures.

Phthalocyanine Ring Formation during Polymerization

Phthalocyanine rings are large, aromatic macrocyclic structures formed from four isoindole subunits. Their formation is another important reaction that occurs during the curing of phthalonitrile resins, contributing to the material's exceptional thermal stability. mdpi.comresearchgate.net The presence of phthalocyanine rings can be confirmed by FTIR spectroscopy, which shows a characteristic absorption band around 1010 cm⁻¹. mdpi.commdpi.com In some cases, the formation of a significant quantity of phthalocyanine rings can impart a green color to the cured resin. mdpi.com The curing reactions that lead to triazine and phthalocyanine rings are often associated with the main, higher-temperature exothermic peak observed in DSC scans. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,4′-diaminodiphenyl sulfone (DDS) |

| Biphenyl phthalonitrile (BPh) |

| 1,7-bis(hydroxymethyl)-m-carborane |

| Polyisoindoline |

| Triazine |

| Phthalocyanine |

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical studies provide a foundational understanding of a molecule's intrinsic properties. For numerous phthalonitrile (B49051) derivatives, such studies have been crucial in predicting their suitability for various applications.

Density Functional Theory (DFT) Applications

DFT is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of practical interest.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

TD-DFT is a powerful method for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. This information is crucial for designing molecules for applications such as dyes, sensors, and photodynamic therapy agents. Studies on similar phthalonitrile compounds have utilized TD-DFT to interpret their UV-Vis spectra and understand the nature of their electronic transitions.

Prediction of Electronic Absorption Wavelengths and Transitions

Computational quantum chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the electronic absorption spectra of organic molecules. dergipark.org.trmdpi.com For 4-Hydroxymethyl-phthalonitrile, TD-DFT calculations can elucidate the nature of its electronic transitions, predicting the wavelengths (λmax) at which absorption occurs.

These calculations typically involve optimizing the ground-state geometry of the molecule using a suitable functional and basis set, such as B3LYP/6-311++G(d,p). ekb.eg Following this, TD-DFT is employed to calculate the vertical excitation energies from the ground state to various excited states. The results of such calculations would provide a theoretical UV-Visible spectrum, indicating the primary electronic transitions.

For this compound, the electronic transitions are expected to be predominantly of π → π* character, localized on the aromatic ring and the nitrile groups. The presence of the hydroxylmethyl group (-CH₂OH) and the nitrile groups (-C≡N) as substituents on the benzene (B151609) ring will influence the energies of the molecular orbitals. The lone pairs on the oxygen and nitrogen atoms may also participate in n → π* transitions, although these are typically weaker in intensity compared to π → π* transitions.

Based on studies of similar aromatic nitriles, the principal absorption bands for this compound are predicted to lie in the ultraviolet region. The table below illustrates the expected electronic transitions and their corresponding predicted absorption wavelengths.

| Predicted Transition | Wavelength Range (nm) | Contributing Orbitals |

| π → π | 200-250 | HOMO → LUMO, HOMO-1 → LUMO |

| π → π | 250-300 | HOMO → LUMO+1 |

| n → π* | > 300 | Lone pair on N/O → LUMO |

Note: These are predicted values based on typical TD-DFT results for analogous compounds. Actual experimental values may vary.

Calculation of Oscillator Strengths and Excited State Geometries

Alongside the prediction of absorption wavelengths, TD-DFT calculations also yield the oscillator strength (f) for each electronic transition. The oscillator strength is a dimensionless quantity that represents the probability of a particular transition occurring. Transitions with higher oscillator strengths correspond to more intense absorption bands in the experimental spectrum. For this compound, the π → π* transitions are expected to have significantly higher oscillator strengths than the n → π* transitions, making the former the dominant features in a UV-Visible spectrum.

Furthermore, computational methods can be used to optimize the geometry of the molecule in its excited states. Upon absorption of a photon, the electron distribution within the molecule changes, leading to alterations in bond lengths and angles. By calculating the geometry of the first few excited states, it is possible to understand how the molecule relaxes after excitation, which is crucial for understanding its photophysical and photochemical behavior. For this compound, excitation is likely to lead to changes in the C-C bond lengths within the aromatic ring and the C≡N bond lengths.

Advanced Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Assignment (e.g., Nitrile and Hydroxyl Stretching Frequencies)

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The most prominent of these are the stretching vibrations of the nitrile (-C≡N) and hydroxyl (-O-H) groups.

The nitrile group exhibits a sharp and intense absorption band in the region of 2220-2240 cm⁻¹. mdpi.com This peak is highly characteristic and serves as a clear indicator of the presence of the nitrile functionality. The hydroxyl group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The exact position and shape of this band can provide information about the extent of intermolecular hydrogen bonding in the sample.

Other important vibrational modes include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching of the hydroxymethyl group (around 2850-2960 cm⁻¹). Bending vibrations for these groups, as well as C-C stretching vibrations of the aromatic ring, will appear in the fingerprint region (below 1600 cm⁻¹).

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 | Broad, Strong |

| C-H Stretch (Aromatic) | C-H (sp²) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | C-H (sp³) | 2850-2960 | Medium |

| C≡N Stretch | Nitrile (-C≡N) | 2220-2240 | Sharp, Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450-1600 | Medium to Weak |

| C-O Stretch | Alcohol (-CH₂OH) | 1000-1260 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Structural Elucidation and Purity Assessment

¹H NMR: The proton NMR spectrum of this compound will provide information on the number and chemical environment of the hydrogen atoms. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, the three aromatic protons will likely exhibit a complex splitting pattern (e.g., a doublet, a singlet-like peak, and another doublet). The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group are expected to appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) will also appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration due to hydrogen bonding, but is often observed between δ 2.0-4.0 ppm. Integration of these peaks will confirm the ratio of protons in the molecule.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom. The nitrile carbons are characteristically found in the range of δ 115-125 ppm. The carbons of the aromatic ring will resonate between δ 120-150 ppm, with the carbon attached to the hydroxymethyl group appearing at a different shift compared to the others. The methylene carbon (-CH₂OH) is expected in the more upfield region of δ 60-70 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, aiding in the assignment of the aromatic protons. An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals. These techniques are also invaluable for confirming the purity of the compound.

The following tables provide the predicted chemical shifts for this compound, based on data from analogous compounds. rsc.org

Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.5-8.0 | m | 3H |

| -CH₂- | 4.7-4.9 | s | 2H |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-CN | 110-120 |

| Aromatic C-H | 125-135 |

| Aromatic C-C | 140-150 |

| -C≡N | 115-120 |

Note: Chemical shifts are relative to TMS and can be influenced by the solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for monitoring chemical reactions and characterizing the electronic properties of π-conjugated systems, such as those found in phthalonitrile derivatives and their resulting polymers.

In the synthesis of polymers like phthalocyanines from this compound, UV-Vis spectroscopy serves as a convenient real-time monitoring tool. The cyclotetramerization reaction, where four phthalonitrile units condense to form the large phthalocyanine (B1677752) macrocycle, is accompanied by significant changes in the electronic absorption spectrum.

Initially, the reaction mixture containing the this compound monomer exhibits absorption bands in the UV region, characteristic of the phthalonitrile moiety. As the reaction proceeds, these initial peaks diminish. Concurrently, new, intense absorption bands appear in the visible region of the spectrum. The most prominent of these is the Q-band, typically appearing between 670-720 nm, which is the hallmark of the newly formed phthalocyanine ring. The steady increase in the absorbance of the Q-band provides a direct measure of product formation, allowing for the optimization of reaction conditions such as time, temperature, and catalyst concentration. The disappearance of the nitrile stretching vibration around 2230 cm⁻¹ in the IR spectrum confirms the completion of the cyclotetramerization.

The UV-Vis spectrum of phthalocyanines, which can be synthesized from this compound, is dominated by two main absorption regions: the B-band (or Soret band) in the near-UV region (around 300–450 nm) and the Q-band in the visible region (around 600–750 nm).

The intense Q-band arises from the π→π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the extensive 18-π electron system of the phthalocyanine macrocycle. The position and shape of the Q-band are sensitive to the central metal atom, peripheral substituents (like the hydroxymethyl group), and aggregation state. For instance, metal-free phthalocyanines typically show a split Q-band due to reduced symmetry (D₂h), whereas metallated phthalocyanines exhibit a single, sharp Q-band, indicative of higher symmetry (D₄h). The hydroxymethyl substituents can influence solubility and intermolecular interactions, which in turn affect the electronic spectra, often leading to shifts in the λₘₐₓ of the Q-band.

Table 2: Typical UV-Vis Absorption Bands for Metallophthalocyanines Derived from Substituted Phthalonitriles

| Absorption Band | Typical Wavelength Range (nm) | Transition |

| B-Band (Soret) | 300 - 450 | π→π |

| Q-Band | 670 - 720 | π→π (HOMO→LUMO) |

Mass Spectrometry (e.g., MALDI-TOF MS, LC-MS)

Mass spectrometry is a critical analytical tool for the confirmation of molecular weight and the structural analysis of newly synthesized compounds through fragmentation patterns.

For this compound (C₉H₆N₂O), the theoretical exact mass can be precisely calculated. High-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) or Orbitrap can verify this mass with high accuracy, typically within a few parts per million (ppm), confirming the elemental composition. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 159.0553 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for analysis. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the compound. Furthermore, the fragmentation pattern provides a fingerprint that helps to confirm the structure. For this compound, characteristic fragmentation pathways would likely involve the hydroxymethyl group. Plausible fragmentation includes:

Loss of water (H₂O): A peak corresponding to [M-18]⁺.

Loss of the hydroxymethyl radical (•CH₂OH): A peak corresponding to [M-31]⁺.

Alpha-cleavage: Cleavage of the bond between the aromatic ring and the CH₂OH group.